molecular formula C22H38O5 B1235850 Dinoprost ethyl ester CAS No. 53764-89-9

Dinoprost ethyl ester

Cat. No.: B1235850
CAS No.: 53764-89-9
M. Wt: 382.5 g/mol
InChI Key: KRDFNHLEMLCWKD-GWSKAPOCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dinoprost ethyl ester is a synthetic derivative of prostaglandin F2 alpha, a naturally occurring prostaglandin. Prostaglandins are lipid compounds that have diverse hormone-like effects in animals. This compound is primarily used in veterinary medicine to induce labor and manage reproductive health in animals.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dinoprost ethyl ester is synthesized through esterification, where prostaglandin F2 alpha reacts with ethanol in the presence of an acid catalyst. The reaction typically involves heating the mixture to facilitate the formation of the ester bond.

Industrial Production Methods: Industrial production of this compound involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: Dinoprost ethyl ester undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form prostaglandin F2 alpha and ethanol.

    Oxidation: It can undergo oxidation reactions, leading to the formation of different oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into its corresponding alcohol derivatives.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

    Hydrolysis: Prostaglandin F2 alpha and ethanol.

    Oxidation: Various oxidized prostaglandin derivatives.

    Reduction: Alcohol derivatives of this compound.

Scientific Research Applications

Dinoprost ethyl ester has several scientific research applications, including:

    Chemistry: Used as a model compound to study esterification and hydrolysis reactions.

    Biology: Investigated for its role in reproductive biology and its effects on uterine contractions.

    Medicine: Utilized in veterinary medicine to induce labor and manage reproductive health in animals.

    Industry: Employed in the synthesis of other prostaglandin derivatives for pharmaceutical applications.

Mechanism of Action

Dinoprost ethyl ester exerts its effects by interacting with prostaglandin receptors in the uterus. It stimulates myometrial contractions, mimicking the natural process of labor. The compound binds to specific receptors, triggering a cascade of molecular events that lead to muscle contraction and cervical dilation.

Comparison with Similar Compounds

    Dinoprost tromethamine: Another derivative of prostaglandin F2 alpha, used for similar purposes in veterinary medicine.

    Dinoprostone: A prostaglandin E2 analog used to induce labor in humans.

    Cloprostenol: A synthetic prostaglandin analog used in veterinary medicine for reproductive management.

Uniqueness: Dinoprost ethyl ester is unique due to its specific ester functional group, which influences its pharmacokinetics and pharmacodynamics. Compared to other prostaglandin derivatives, it has distinct properties that make it suitable for specific veterinary applications.

Properties

CAS No.

53764-89-9

Molecular Formula

C22H38O5

Molecular Weight

382.5 g/mol

IUPAC Name

ethyl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoate

InChI

InChI=1S/C22H38O5/c1-3-5-8-11-17(23)14-15-19-18(20(24)16-21(19)25)12-9-6-7-10-13-22(26)27-4-2/h6,9,14-15,17-21,23-25H,3-5,7-8,10-13,16H2,1-2H3/b9-6-,15-14+/t17-,18+,19+,20-,21+/m0/s1

InChI Key

KRDFNHLEMLCWKD-GWSKAPOCSA-N

SMILES

CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)OCC)O)O)O

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)OCC)O)O)O

Canonical SMILES

CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)OCC)O)O)O

Synonyms

dinoprost ethyl ester
PGF2alpha ethyl ester
prostaglandin F2 ethyl este

Origin of Product

United States

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